molecular formula C17H17F2N5S B6458001 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole CAS No. 2548996-52-5

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B6458001
CAS No.: 2548996-52-5
M. Wt: 361.4 g/mol
InChI Key: KTHPWCRMTXBPHE-UHFFFAOYSA-N
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Description

The chemical entity 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research applications only. Its molecular architecture incorporates a benzothiazole core, a privileged scaffold in pharmacology known to confer a wide range of biological activities . Benzothiazole derivatives have demonstrated substantial potential in several therapeutic areas, particularly in oncology and the management of neurodegenerative disorders . In neurological research, certain benzothiazole compounds are recognized for their ability to interfere with glutamate receptor neurotransmission, which plays a critical role in conditions such as brain ischemia and other neurodegenerative diseases . Furthermore, specific benzothiazole derivatives have shown promise as tau protein aggregation inhibitors, a key pathological target in Alzheimer's disease research, and some are utilized as imaging agents to study amyloid deposits in the brain . In anticancer research, the benzothiazole scaffold is a key feature in compounds that exhibit potent and selective toxicity profiles against various cancer cell lines, including those for breast and ovarian cancers . The piperazine moiety, linked to a pyrimidine group in this molecule, is a common feature in many pharmacologically active compounds and is frequently employed to optimize drug-like properties. This specific structural combination suggests potential for investigating kinase inhibition pathways, analogous to other established drugs in this class . This makes this compound a valuable compound for researchers exploring new therapeutic agents in these critical fields.

Properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-22-12-4-2-3-5-14(12)25-17/h2-5,10,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPWCRMTXBPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
  • Key Differences :
    • Dasatinib includes a carboxamide-linked thiazole ring instead of a benzothiazole.
    • The piperazine in dasatinib is substituted with a hydroxyethyl group, while the target compound lacks this polar substituent.
    • The pyrimidine ring in dasatinib is identical (2-methyl), but position 6 has a hydroxyethyl-piperazine instead of difluoromethyl .
  • Pharmacological Impact: Dasatinib’s hydroxyethyl group enhances solubility but may increase metabolic oxidation susceptibility.
Thiazole-Pyrimidine Derivatives (Compounds 4c–4g, )
  • Key Differences: These analogs feature a 3,4,5-trimethoxyphenyl-thiazole linked to pyrimidine via an amino group, with piperazine substituents like 4-methoxyphenyl or 4-fluorophenyl. The target compound uses benzothiazole instead of thiazole and lacks the trimethoxyphenyl moiety.
  • Pharmacological Impact :
    • The trimethoxyphenyl group in 4c–4g may enhance tubulin binding (common in anticancer agents), whereas the target compound’s benzothiazole could favor kinase inhibition .

Substituent Modifications

Riluzole Analogs ()
  • Example : 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (Compound 19)
    • Key Differences :
  • Trifluoromethoxy (-OCF$3$) vs. difluoromethyl (-CF$2$H) on benzothiazole.
  • Methylpiperazine vs. unsubstituted piperazine in the target compound.
    • Pharmacological Impact :
  • Difluoromethyl may reduce off-target effects .
2-[4-(2-Chloro-6-fluorophenylmethyl)piperazin-1-yl]-1,3-benzothiazole ()
  • Key Differences :
    • A chloro-fluorophenylmethyl group is attached to piperazine instead of pyrimidine.
    • Lacks the pyrimidine ring entirely.
  • Pharmacological Impact :
    • The bulky aryl group may reduce cell permeability compared to the target compound’s pyrimidine-linked scaffold .

Fluorination Patterns

  • Dasatinib Derivatives () :
    • Fluorine is absent in dasatinib’s core but present in metabolites or analogs (e.g., trifluoromethyl groups).
  • Target Compound :
    • Difluoromethyl on pyrimidine may balance lipophilicity and metabolic stability better than trifluoromethyl or hydroxyethyl groups .

Kinase Inhibition

  • Dasatinib : Potent inhibitor of Bcr-Abl and Src kinases (IC$_{50}$ < 1 nM for Abl). The hydroxyethyl-piperazine contributes to binding affinity .
  • Target Compound : The benzothiazole and difluoromethyl groups may shift selectivity toward other kinases (e.g., JAK or EGFR families), though experimental data are needed .

Anticancer Efficacy

  • Dasatinib : Clinically used for chronic myeloid leukemia (CML). The carboxamide-thiazole moiety is critical for target engagement .
  • Thiazole-Pyrimidine Analogs () : Compounds 4c–4g show IC$_{50}$ values of 0.5–5 µM against cancer cell lines, suggesting the target compound’s benzothiazole may improve potency .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Dasatinib Compound 4c ()
Molecular Weight ~400 (estimated) 488.0 g/mol ~550
LogP (Predicted) ~3.5 (higher lipophilicity) 2.7 ~4.0
Solubility Moderate (fluorine) Low (hydroxyethyl improves) Low (trimethoxyphenyl)
Metabolic Stability High (CF$_2$H) Moderate (oxidation risk) High (methoxy groups)

Preparation Methods

Stepwise Assembly via Thiosemicarbazide Intermediates

An alternative approach adapts benzothiazole synthesis protocols from fluoro-chloro derivatives . The methodology involves:

  • Thiosemicarbazide formation : 6-Fluoro-7-chloro-(1,3)-benzothiazole-2-thiosemicarbazide is prepared by treating 2-aminobenzothiazole with carbon disulfide and sodium chloroacetate in ethanol .

  • Cyclization : The thiosemicarbazide reacts with N-phenyl anthranilic acid in pyridine at 170–210°C for 4 hours to form thiadiazole-bridged intermediates .

  • Piperazine coupling : The chlorine at position 7 is displaced by piperazine derivatives in dimethylformamide (DMF) under reflux .

This route emphasizes moisture-free conditions and high-temperature cyclization, with yields ranging from 60–75% for analogous compounds . Difluoromethyl incorporation likely occurs during the pyrimidine ring functionalization, though specific procedures require extrapolation from chloro-to-amine substitutions documented in .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Pd-catalyzed couplingHigh efficiencyPd contamination risk65–75%
Thiosemicarbazide routeModularityHigh-temperature steps60–75%
Catalyst-free synthesisGreen chemistry compliantUnproven for complex targetsN/A

Mechanistic Insights and Optimization Strategies

The palladium-mediated route proceeds via oxidative addition of the chloro-pyrimidine to Pd(0), followed by amine coordination and reductive elimination . Side reactions include homocoupling of thiazole precursors, mitigated by excess methyl 2-aminothiazole-5-formate .

In thiosemicarbazide-based methods, pyridine acts as both solvent and base, facilitating cyclodehydration . DMF’s polarity enhances nucleophilic substitution at the benzothiazole’s 7-position, though competing hydrolysis necessitates anhydrous conditions .

Scalability and Industrial Considerations

The Pd-catalyzed method demonstrates gram-scale feasibility, with 28.5 g of product isolated in one iteration . Critical purification steps include:

  • Acid-base workup to remove Pd residues

  • Recrystallization from ethanol/benzene (1:1)

  • HPLC monitoring for purity ≥97.5%

Environmental impact assessments favor catalyst-free routes, but current data insufficiently address difluoromethyl handling—a concern given CF₂H groups’ metabolic stability in pharmaceuticals.

Q & A

Basic: How can the synthetic yield and purity of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole be optimized?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency, as demonstrated in piperazine-linked heterocycle syntheses .
  • Catalysts: Employ triethylamine or palladium-based catalysts to facilitate coupling reactions between the benzothiazole and pyrimidine-piperazine moieties .
  • Temperature Control: Maintain precise temperature ranges (e.g., 60–80°C) during cyclization steps to minimize side-product formation .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization from ethanol to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR: Assign peaks for the benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH₂ groups) moieties .
    • 19F-NMR: Verify difluoromethyl (-CF₂H) signals at δ -110 to -120 ppm .
  • Infrared Spectroscopy (IR): Confirm S–C=N stretching (∼650 cm⁻¹) in benzothiazole and C–F vibrations (∼1150 cm⁻¹) .
  • Elemental Analysis: Compare experimental C, H, N, S, and F percentages with theoretical values to validate purity (e.g., ±0.3% tolerance) .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against therapeutic targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors associated with benzothiazole derivatives (e.g., kinases, GPCRs) based on structural analogs showing anti-inflammatory or antimicrobial activity .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
    • Receptor Binding: Conduct radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with active sites, referencing similar pyrimidine-piperazine interactions .

Advanced: How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to identify by-products (e.g., incomplete coupling intermediates) and adjust reaction stoichiometry .
  • Isotopic Patterns: Analyze ¹³C satellites in ¹H-NMR to distinguish between diastereomers or regioisomers .
  • Dynamic NMR: Employ variable-temperature ¹H-NMR to detect conformational exchange in the piperazine ring (e.g., chair-flip transitions) .
  • Comparative Analysis: Cross-reference with published spectra of structurally related benzothiazole-piperazine hybrids .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies with this compound?

Methodological Answer:

  • Functional Group Modifications:
    • Replace the difluoromethyl group with -CF₃ or -CH₃ to assess fluorine’s role in bioavailability .
    • Vary substituents on the pyrimidine ring (e.g., 6-position) to study steric/electronic effects on target binding .
  • Bioisosteric Replacement: Substitute benzothiazole with thiazolo[5,4-b]pyridine to evaluate heterocycle rigidity’s impact on activity .
  • Pharmacophore Mapping: Use QSAR models to correlate logP, polar surface area, and H-bond donors/acceptors with observed bioactivity .

Methodological: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer containing 0.1% Tween-80 to prevent precipitation .
  • Cosolvency: Use ethanol or PEG-400 (10–20% v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Pro-drug Approach: Synthesize phosphate or acetate derivatives for improved hydrophilicity, followed by enzymatic cleavage in biological media .

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